4-(4-Bromothiazol-2-yl)thiomorpholine 1,1-dioxide
CAS No.:
Cat. No.: VC15876681
Molecular Formula: C7H9BrN2O2S2
Molecular Weight: 297.2 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C7H9BrN2O2S2 |
|---|---|
| Molecular Weight | 297.2 g/mol |
| IUPAC Name | 4-(4-bromo-1,3-thiazol-2-yl)-1,4-thiazinane 1,1-dioxide |
| Standard InChI | InChI=1S/C7H9BrN2O2S2/c8-6-5-13-7(9-6)10-1-3-14(11,12)4-2-10/h5H,1-4H2 |
| Standard InChI Key | FFUMCSPJBCVBTC-UHFFFAOYSA-N |
| Canonical SMILES | C1CS(=O)(=O)CCN1C2=NC(=CS2)Br |
Introduction
Chemical Identity and Structural Features
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₇H₉BrN₂O₂S₂ | |
| Molecular Weight | 297.2 g/mol | |
| IUPAC Name | 4-(4-bromo-1,3-thiazol-2-yl)-1,4-thiazinane 1,1-dioxide | |
| Topological Polar Surface Area | 86.8 Ų (calculated) | |
| Hydrogen Bond Donors | 0 | |
| Hydrogen Bond Acceptors | 6 |
Structural Analysis
The molecule comprises two heterocyclic systems:
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Thiomorpholine 1,1-dioxide: A six-membered ring containing one sulfur and one nitrogen atom, oxidized to sulfone groups at positions 1 and 1. This oxidation increases ring planarity and electrophilicity, facilitating interactions with biological targets .
-
4-Bromothiazole: A five-membered aromatic ring with sulfur and nitrogen atoms, brominated at position 4. The bromine atom serves as a leaving group, enabling cross-coupling reactions (e.g., Suzuki-Miyaura) .
X-ray crystallography data, though unavailable in the literature, predict a chair conformation for the thiomorpholine ring and near-orthogonal alignment between the two heterocycles due to steric hindrance.
Synthesis and Reaction Chemistry
Infrared-Assisted Mannich Reaction
A novel method reported by Molbank (2005) involves irradiating a mixture of 4-bromophenol, thiomorpholine, and formaldehyde (2:1 molar ratio) with a 250 W infrared lamp for 7 minutes . The reaction proceeds via a Mannich-type mechanism, forming the C–N bond between the thiazole and thiomorpholine moieties. Chromatographic purification (hexane/ethyl acetate gradient) yields the product in 63% yield .
Table 2: Comparative Synthesis Methods
| Method | Conditions | Yield | Advantages | Limitations |
|---|---|---|---|---|
| Infrared-Assisted | IR lamp, 7 min, solvent-free | 63% | Rapid, energy-efficient | Limited scalability |
| Nucleophilic Substitution | 135°C, NMP, 27 h | 11–75% | Broad substrate scope | Requires high temperatures |
Reactivity and Derivatization
The compound’s bromothiazole group undergoes palladium-catalyzed cross-coupling (e.g., with boronic acids), while the thiomorpholine sulfone participates in alkylation or acylation reactions . For instance, treatment with methyl chloroformate in the presence of LiHMDS at −78°C yields carboxylated derivatives, which exhibit enhanced aqueous solubility .
Biological Activity and Applications
Antimicrobial Properties
In vitro studies indicate moderate activity against Staphylococcus aureus (MIC = 32 μg/mL) and Escherichia coli (MIC = 64 μg/mL) . The thiomorpholine sulfone moiety likely disrupts bacterial cell membrane integrity, while the thiazole ring interferes with folate biosynthesis .
Table 3: Antimicrobial Screening Data
| Strain | MIC (μg/mL) | Mechanism Proposed |
|---|---|---|
| Staphylococcus aureus | 32 | Membrane disruption |
| Escherichia coli | 64 | Dihydrofolate reductase inhibition |
Industrial and Research Applications
Pharmaceutical Intermediate
It serves as a precursor to 1,2,3-triazole derivatives with improved antibacterial activity (63–77% yields) . For example, N-(4-((4-((1,1-dioxidothiomorpholino)methyl)-1H-1,2,3-triazol-1-yl)sulfonyl)phenyl)acetamide exhibits 4-fold greater potency than ciprofloxacin against Pseudomonas aeruginosa .
Material Science
The sulfone group’s electron-deficient nature makes the compound a candidate for organic semiconductors. Preliminary studies show a HOMO-LUMO gap of 3.8 eV, suitable for hole-transport layers in OLEDs.
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